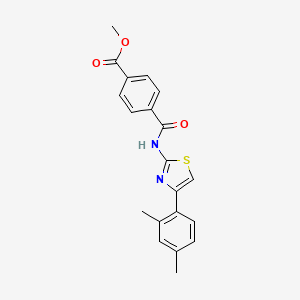
Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The product of the amidation step was characterized using GCMS, FTIR, 1H NMR, TLC, and melting point .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate, have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial and fungal species. For instance, 2,4-disubstituted thiazoles have been evaluated for their in vitro antimicrobial activities against organisms like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .
Anti-inflammatory and Analgesic Properties
Some thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities. This suggests that Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate could potentially be developed into drugs that alleviate pain and reduce inflammation .
Anticancer Potential
Thiazoles are known to possess anticancer properties. The structure of thiazole derivatives allows them to interact with various biological targets, which can inhibit the growth of cancer cells. Research into similar compounds has shown promise in this field, indicating that Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate may also have applications in cancer treatment .
Environmental Contaminant Management
The related compound, Bensulfuron-methyl, has been investigated for its degradation behavior in soils through biotic and abiotic modes. This research is crucial for the detoxification and management of environmental contaminants. Given the structural similarities, Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate could also be relevant in environmental science for the degradation of pollutants .
Drug Development
The thiazole moiety is a versatile component in drug development, contributing to the creation of various drugs and biologically active agents. Its presence in a compound like Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate can lead to unpredictable physiological effects, which may be harnessed to develop new medications .
Biodegradation Studies
Thiazole derivatives have been used in studies to assess biodegradation processes. These studies are important for understanding how compounds break down in biological systems, which has implications for drug design, environmental science, and agriculture .
Mécanisme D'action
Target of Action
For instance, they have been associated with the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, they may affect pathways related to inflammation, microbial infection, tumor growth, and nerve function.
Pharmacokinetics
Thiazole derivatives are known to have varying solubility in water, alcohol, ether, and organic solvents . These properties can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of thiazole derivatives .
Orientations Futures
Thiazoles have shown promising potential in various fields of medicinal chemistry. Future research could focus on the design and structure-activity relationship of bioactive molecules, exploring various targets of 2,4-disubstituted thiazoles through which they induce biological effects . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .
Propriétés
IUPAC Name |
methyl 4-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-9-16(13(2)10-12)17-11-26-20(21-17)22-18(23)14-5-7-15(8-6-14)19(24)25-3/h4-11H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURCTSEAMZULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

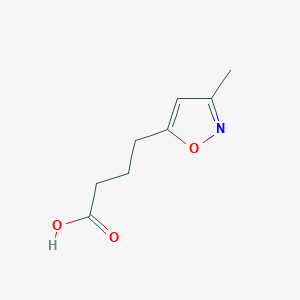
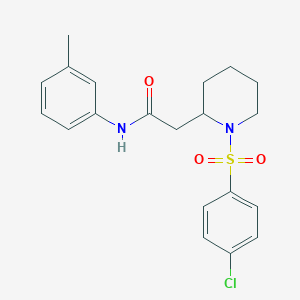

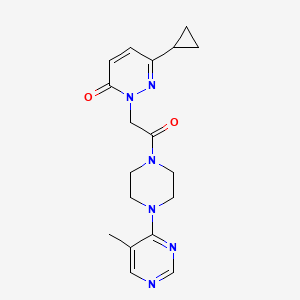

![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2882635.png)


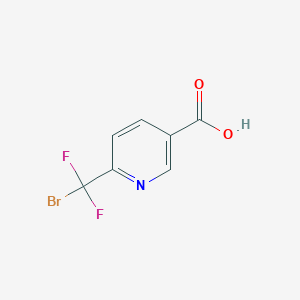
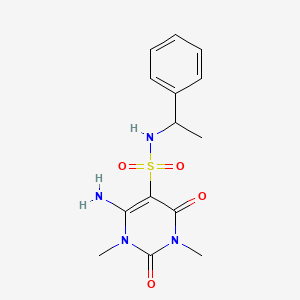
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)
![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)
![2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2882647.png)